molecular formula C20H25ClN2O2 B557201 (9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate CAS No. 118119-32-7

(9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate

Cat. No.: B557201
CAS No.: 118119-32-7
M. Wt: 360.9 g/mol
InChI Key: MYVDRDMFYHOZBJ-UHFFFAOYSA-N
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Description

(9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate is a chemical compound with the molecular formula C20H24N2O2 and a molecular weight of 324.42 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate typically involves the reaction of 9H-fluoren-9-ylmethanol with 5-aminopentyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a catalyst like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate is widely used in scientific research due to its versatility:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate involves its interaction with specific molecular targets. The compound can form stable carbamate linkages with amino groups in proteins, thereby modifying their function. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate is unique due to its specific aminoalkyl chain length, which influences its reactivity and interaction with other molecules. This makes it particularly useful in applications where precise control over molecular interactions is required .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(5-aminopentyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c21-12-6-1-7-13-22-20(23)24-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,19H,1,6-7,12-14,21H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTXSWQISHLYHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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